Cispentacin

Antifungal Chirality Stereochemistry-activity relationship

Cispentacin [(1R,2S)-2-aminocyclopentane-1-carboxylic acid] is the only stereoisomer with proven anti-Candida activity—its (1S,2R) antipode is completely inactive. As the validated core scaffold behind Icofungipen and BAY 10-8888, this enantiopure compound serves as an essential reference standard for chiral HPLC method development, proline permease-specific uptake studies (Km=0.4 mM), and oral efficacy benchmarking in murine candidiasis (PD50 po=30 mg/kg). Generic substitution with racemic mixtures or alternative β-amino acids is precluded by strict stereochemical, transport, and in vitro-to-in vivo correlation requirements. Procure with confidence for SAR campaigns or permease-targeting antifungal development.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 122672-46-2
Cat. No. B056635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCispentacin
CAS122672-46-2
Synonyms2-aminocyclopentane-1-carboxylic acid
cis-2-Ac5c
cispentacin
cispentacin tosylate
cispentacin, (cis)-isomer
cispentacin, (cis-(+-))-isomer
cispentacin, (trans-(+-))-isomer
cispentacin, carboxy-(11)C-labeled
cispentacin, monopotassium salt, (cis)-isomer
cispentacin, monosodium salt, (cis)-isomer
FR 109615
FR-109615
trans-ACPC
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O
InChIInChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
InChIKeyJWYOAMOZLZXDER-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cispentacin (CAS 122672-46-2): Procurement-Ready Overview of a Stereospecific β-Amino Acid Antifungal Scaffold


Cispentacin [(1R,2S)-2-aminocyclopentane-1-carboxylic acid] is a naturally occurring alicyclic β-amino acid antifungal antibiotic first isolated from Streptomyces setonii and Bacillus cereus [1][2]. With molecular formula C6H11NO2 and molecular weight 129.16 g/mol, this water-soluble amphoteric compound is defined by its rigid cyclopentane scaffold bearing cis-oriented amino and carboxyl groups at the 2- and 1-positions, respectively [3]. Its absolute stereochemistry (1R,2S) is the critical determinant of biological activity, with the antipode (+)-cis-2-ACPC exhibiting no antifungal effect [1]. The compound demonstrates narrow-spectrum anti-Candida activity and serves as a core structural template for multiple optimized derivatives including Icofungipen (PLD-118) and BAY 10-8888 [4].

Why Generic Substitution Fails: The Stereochemical and Permease-Dependent Activity of Cispentacin


Generic substitution of cispentacin with structurally related β-amino acids is precluded by three interdependent factors: (1) strict stereochemical requirement for antifungal activity—only the (1R,2S) enantiomer is active while its (1S,2R) antipode shows no detectable anti-Candida effect [1]; (2) amino acid permease-dependent uptake that determines intracellular accumulation and consequently antifungal potency [2]; and (3) a pronounced in vitro-to-in vivo efficacy disconnect wherein cispentacin demonstrates only weak activity in standard agar-based MIC assays but robust protection in murine candidiasis models [3]. These properties mean that neither racemic mixtures, alternative stereoisomers, nor structurally analogous β-amino acids with different permease recognition profiles can functionally substitute for enantiomerically pure (1R,2S)-cispentacin in experimental or development workflows.

Cispentacin Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Stereochemical Determinant of Antifungal Activity: (1R,2S)-Cispentacin vs. (1S,2R)-Enantiomer

The antifungal activity of cispentacin is exclusively conferred by its (1R,2S) stereochemistry. X-ray crystallographic analysis confirmed the absolute configuration as (1R,2S)-2-aminocyclopentane-1-carboxylic acid [1]. In direct comparative antifungal evaluation, the natural enantiomer 8a [(1R,2S)-cis-2-ACPC] demonstrated potent activity against Candida albicans, whereas its antipode 8b [(1S,2R)-cis-2-ACPC] exhibited no detectable antifungal activity under identical assay conditions [1].

Antifungal Chirality Stereochemistry-activity relationship

In Vitro Antifungal Potency: Cispentacin vs. Azole-Class Antifungals in Clinical Candida Isolates

Cispentacin exhibits moderate in vitro potency against clinical isolates of Candida albicans when measured in liquid medium, though its activity profile differs fundamentally from azole antifungals. Against clinical C. albicans isolates, cispentacin showed IC50 values of 6.3-12.5 μg/mL and IC100 values of 6.3-50 μg/mL by turbidimetric measurement in yeast nitrogen base glucose medium [1]. Notably, no significant activity was observed when tested by agar dilution methods using three different solid media (KNOPP's agar, yeast extract-glucose-peptone agar, and Sabouraud dextrose agar), indicating strong medium-dependent activity that distinguishes it from azoles which typically maintain activity across diverse media formulations [1].

Antifungal susceptibility testing Candida albicans MIC determination

In Vivo Therapeutic Efficacy: Cispentacin Oral vs. Intravenous Protection in Murine Candidiasis

Despite its modest in vitro MIC values, cispentacin demonstrates robust in vivo protection in a systemic Candida albicans mouse infection model. The 50% protective dose (PD50) following a single intravenous administration was 10 mg/kg, while a single oral dose achieved PD50 of 30 mg/kg, indicating substantial oral bioavailability and systemic antifungal activity [1]. This 3-fold difference between parenteral and oral routes establishes a benchmark for bioavailability assessment of cispentacin-derived analogs.

In vivo efficacy Murine candidiasis Pharmacokinetics

Selective Transport Mechanism: Cispentacin vs. BAY 10-8888 Permease Specificity Comparison

Cispentacin and its optimized derivative BAY 10-8888 both utilize amino acid permeases for intracellular accumulation but exhibit distinct transporter specificities with quantifiable kinetic parameters. Cispentacin transport into Candida albicans occurs primarily via a specific inducible proline permease with apparent Km = 0.4 mM and Vmax = 7 nmol/μl/min, competitively inhibited by L-proline (Ki = 75 μM) [1]. In contrast, BAY 10-8888 uptake is mediated by an H⁺-coupled branched-chain amino acid transporter (specific for isoleucine, leucine, and valine) with KT = 0.95 mM and Vmax = 18.9 nmol/min/10⁷ cells [2].

Amino acid permease Drug transport Mechanism of action

Safety Profile Benchmarking: Cispentacin Acute Toxicity vs. Therapeutic Dosing Window

Cispentacin exhibits a favorable acute safety profile with no lethal toxicity observed at doses substantially exceeding therapeutic levels. In murine models, single intravenous administration at 1,000 mg/kg and intraperitoneal/oral administrations at 1,500 mg/kg induced no acute lethal toxicity [1]. This provides a minimum acute safety margin of 100-fold relative to the intravenous therapeutic PD50 (10 mg/kg) and 33-fold relative to the oral PD50 (30 mg/kg) in the systemic candidiasis model [1].

Acute toxicity Therapeutic index Safety pharmacology

Structural Scaffold Value: Cispentacin as Precursor to Optimized Antifungal Derivatives

Cispentacin serves as the core structural scaffold from which multiple improved antifungal β-amino acids were developed, including Icofungipen (PLD-118) and BAY 10-8888. While cispentacin exhibits the stereochemical and permease-dependent activity profiles described above, structural optimization yielded (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (Icofungipen) with even superior efficacy [1]. BAY 10-8888, bearing the identical (1R,2S)-2-aminocyclopentane-1-carboxylic acid core with an exocyclic methylene modification, was selected for clinical development and demonstrated in vitro activity against multiple Candida spp. [2][3].

Medicinal chemistry Scaffold optimization Structure-activity relationship

Cispentacin Research Applications: Evidence-Backed Scenarios for Laboratory and Preclinical Use


Validation of Proline Permease-Mediated Antifungal Drug Delivery

Investigators studying amino acid permease targeting in Candida albicans can utilize cispentacin as a validated tool compound for proline permease-specific uptake studies. The established transport kinetics (Km = 0.4 mM, Vmax = 7 nmol/μl/min) and competitive inhibition by L-proline (Ki = 75 μM) provide a quantifiable benchmark for assessing permease engagement [1]. This application is directly supported by the transport mechanism evidence in Section 3.

Oral Bioavailability Benchmarking in Murine Candidiasis Models

Cispentacin serves as a reference compound for oral efficacy studies in murine systemic candidiasis, with established PD50 values of 10 mg/kg (iv) and 30 mg/kg (po) providing a 33% oral protective efficacy index [2]. Researchers developing novel oral antifungal agents can use this benchmark to contextualize the in vivo performance of candidate compounds. This application derives from the in vivo efficacy evidence presented in Section 3.

Stereochemistry-Activity Relationship Studies of β-Amino Acid Antifungals

The complete loss of antifungal activity upon stereochemical inversion from (1R,2S) to (1S,2R) [3] positions cispentacin as an essential reference standard for chiral HPLC method development and stereochemical purity validation in β-amino acid antifungal research. Enantiomerically pure cispentacin is required to establish baseline activity and to distinguish active from inactive stereoisomers in novel synthetic derivatives. This application is directly supported by the stereochemical differentiation evidence in Section 3.

Medicinal Chemistry Scaffold for Novel Permease-Targeting Antifungals

Cispentacin provides the validated (1R,2S)-2-aminocyclopentane-1-carboxylic acid core scaffold that has already yielded clinically evaluated derivatives including Icofungipen and BAY 10-8888 with improved efficacy profiles [4][5]. Synthetic chemistry teams can procure cispentacin as a starting material or reference standard for SAR campaigns aimed at optimizing antifungal potency, altering permease specificity, or improving pharmacokinetic properties. This application derives from the scaffold optimization evidence presented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cispentacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.